Diethyl pyrazine-2,5-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl pyrazine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-12-8(6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTJYMWIFZRKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl Pyrazine-2,5-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of Diethyl Pyrazine-2,5-dicarboxylate (CAS No. 103150-78-3), a pivotal chemical intermediate for advanced research applications. The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. This document details the compound's chemical identity, physicochemical properties, validated synthesis protocols, and key applications, with a focus on its role as a versatile building block. It is intended for researchers, chemists, and drug development professionals seeking authoritative technical information and actionable experimental procedures.
Chemical Identification and Core Properties
The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity and physical properties. This compound is a symmetrically substituted aromatic diester. Its rigid, planar pyrazine core and the presence of two ethyl ester functionalities dictate its reactivity and application potential.
Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 103150-78-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][3] |
| Molecular Weight | 224.21 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| InChI Key | XVTJYMWIFZRKPF-UHFFFAOYSA-N | |
| SMILES | O=C(C1=NC=C(C(OCC)=O)N=C1)OCC | [1] |
Physicochemical and Crystallographic Properties
| Property | Value | Source |
| Appearance | Colorless plates / Transparent crystals | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| Unit Cell Dimensions | a = 12.284 Å, b = 5.640 Å, c = 7.881 Åβ = 108.713° | [3] |
| Calculated Density (Dₓ) | 1.440 Mg/m³ | [3] |
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Synthesis and Purification
The reliable synthesis of this compound is most commonly achieved via Fischer esterification of its corresponding diacid, pyrazine-2,5-dicarboxylic acid. This method is robust, scalable, and utilizes common laboratory reagents. Alternative methods, such as using thionyl chloride, offer a faster reaction time and are suitable for specific research contexts.
Synthesis Workflow and Mechanistic Insight
The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The workflow involves three primary stages: esterification, workup, and purification.
-
Causality in Synthesis:
-
Acid Catalyst (H₂SO₄ or SOCl₂): The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol. Thionyl chloride achieves a similar outcome by converting the carboxylic acid to a highly reactive acyl chloride intermediate.
-
Reflux Conditions: The reaction is performed at an elevated temperature (reflux) to overcome the activation energy barrier, ensuring a reasonable reaction rate. Using an excess of ethanol also serves to push the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Neutralization & Extraction: After the reaction, the mixture is neutralized (e.g., with Na₂CO₃) to quench the acid catalyst and deprotonate any remaining carboxylic acid, making it water-soluble. The desired ester product, being less polar, can then be efficiently extracted into an immiscible organic solvent like ethyl acetate.
-
Detailed Experimental Protocols
The following protocols are self-validating systems; successful synthesis should yield a product whose analytical data matches the characterization profile outlined in Section 3.0.
Protocol A: Sulfuric Acid Catalyzed Esterification [3]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add pyrazine-2,5-dicarboxylic acid (11.9 mmol, 2.0 g).
-
Reagent Addition: Add 200 mL of ethanol and begin stirring. Slowly and carefully, add 2 mL of concentrated sulfuric acid to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. The solid starting material should dissolve as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the volume via distillation under reduced pressure.
-
Workup: Make the solution neutral by the careful addition of aqueous sodium carbonate (Na₂CO₃).
-
Extraction: Extract the neutralized solution with ethyl acetate (e.g., 3 x 30 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., by slow evaporation from the ethyl acetate solution) to yield transparent crystals.
Protocol B: Thionyl Chloride Mediated Esterification [4][5] This method is often faster but requires more stringent handling of the corrosive and moisture-sensitive thionyl chloride.
-
Setup: In a fume hood, suspend pyrazine-2,5-dicarboxylic acid (1 eq.) in ethanol.
-
Reagent Addition: Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.
-
Purification: Cool the reaction and remove the solvent under reduced pressure to yield the crude product, which can be purified by standard methods such as recrystallization or column chromatography. A reported yield for this method is 92%[4][5].
Spectroscopic and Analytical Characterization
Full characterization of the synthesized product is essential to confirm its identity, purity, and structure. While a public database spectrum is not available, the compound has been fully characterized in the primary literature via NMR, IR, and other analytical techniques[4]. The expected spectral features are described below based on the known molecular structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: A sharp singlet in the aromatic region (likely ~9.0-9.5 ppm) corresponding to the two equivalent protons on the pyrazine ring.Ethyl Group: A quartet (~4.5 ppm, 4H) for the -O-CH₂- protons and a corresponding triplet (~1.4 ppm, 6H) for the terminal -CH₃ protons. |
| ¹³C NMR | Carbonyl Carbon: A signal in the ester carbonyl region (~160-165 ppm).Aromatic Carbons: Two distinct signals for the pyrazine ring carbons; one for the proton-bearing carbons and one for the carboxyl-substituted carbons.Ethyl Group: Two signals corresponding to the -O-CH₂- carbon (~60-65 ppm) and the -CH₃ carbon (~14-15 ppm). |
| FT-IR (cm⁻¹) | C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group, typically around 1720-1740 cm⁻¹.C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹. |
| Mass Spec (MS) | [M]+: The molecular ion peak corresponding to the molecular weight (224.21 m/z). |
Applications in Research and Development
The utility of this compound lies in its function as a rigid, symmetrical, and electron-deficient building block. The two ester groups serve as convenient handles for further chemical modification, making it a valuable precursor in several advanced fields.
Intermediate for Energetic Materials
A significant application of this compound is as a precursor in the synthesis of novel energetic materials[4]. The pyrazine ring provides a thermally stable, nitrogen-rich core.
-
Synthetic Pathway: The diethyl ester can be readily converted to the corresponding dihydrazide (pyrazine-2,5-dicarbohydrazide) by reaction with hydrazine[4]. This dihydrazide is a key intermediate that can be further elaborated into more complex, energy-rich heterocyclic systems, such as oxadiazoles. The resulting compounds are investigated for their balance of high density, thermal stability, and low sensitivity, making them potential candidates for modern secondary explosives[4].
Ligand Precursor for Metal-Organic Frameworks (MOFs)
While the parent diacid (pyrazine-2,5-dicarboxylic acid) is more commonly used directly as a linker in MOF synthesis, the diethyl ester serves as a protected or soluble precursor.
-
Mechanism of Use: The ester can be hydrolyzed in situ under hydrothermal or solvothermal synthesis conditions to generate the dicarboxylate linker, which then coordinates with metal ions to form the porous framework. This approach can sometimes offer better control over crystallization. The resulting MOFs have potential applications in gas storage and separation[6].
Scaffold in Medicinal Chemistry
The pyrazine ring is a well-established bioisostere for benzene and other aromatic rings in drug design. Its inclusion can modulate a compound's metabolic stability, solubility, and receptor-binding properties.
-
Role in Drug Discovery: this compound provides a scaffold that can be elaborated into more complex molecules for screening. The ester groups can be converted to amides, alcohols, or other functional groups, allowing for the creation of diverse chemical libraries to probe biological targets.
Safety and Handling
As a laboratory chemical, this compound requires proper handling to ensure user safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Cat. 2)Eye Irritant (Cat. 2)STOT SE (Cat. 3) | GHS07 (!) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source:
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
References
-
Li, C.-H., & Xu, J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2236. [Link]
-
He, C., Zhang, J., Shreeve, J. M. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Note: This is a future-dated article based on search results; the citation reflects the available information. [Link]
-
The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]
-
Organic Letters. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. American Chemical Society. Retrieved from [Link]
-
PubMed. (n.d.). Diethyl pyrazine-2,5-dicarboxyl-ate. Retrieved from [Link]
-
ResearchGate. (2025). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Diethyl Pyrazine-2,5-dicarboxylate
Preamble: The Analytical Imperative for Heterocyclic Carboxylates
In the landscape of modern drug development and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, pyrazine derivatives are of significant interest due to their prevalence in bioactive molecules and functional materials. Diethyl pyrazine-2,5-dicarboxylate, with its symmetrically substituted aromatic core, serves as a valuable scaffold and synthetic intermediate.[1] Its purity and structural integrity are paramount, necessitating robust analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the definitive technique for unambiguous structural elucidation and quality assessment. This guide provides a comprehensive, field-tested methodology for the acquisition and interpretation of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, validated protocols.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A priori analysis of a molecule's structure is fundamental to predicting its NMR spectrum. This predictive process is not merely academic; it establishes a hypothesis that is then tested and validated by empirical data, forming the core of scientific reasoning in structural chemistry.
Molecular Symmetry and Proton Equivalence
This compound possesses a high degree of symmetry, with a center of inversion. This symmetry dictates that protons which can be interchanged through a symmetry operation are chemically and magnetically equivalent, meaning they will resonate at the same frequency and produce a single signal in the NMR spectrum.
Analysis of the structure reveals three distinct sets of chemically equivalent protons:
-
Pyrazine Protons (Ha): The two protons attached to the pyrazine ring at positions 3 and 6 are equivalent.
-
Methylene Protons (Hb): The four protons of the two methylene (-CH₂-) groups in the ethyl esters are equivalent.
-
Methyl Protons (Hc): The six protons of the two methyl (-CH₃) groups are equivalent.
Therefore, we predict a simple spectrum containing only three distinct signals.
Predicting Chemical Shifts (δ)
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher frequency (further downfield).[2]
-
Pyrazine Protons (Ha): These protons are attached to an aromatic ring containing two electronegative nitrogen atoms. Furthermore, they are ortho to strongly electron-withdrawing ethyl carboxylate groups (-COOEt). This combination of effects leads to significant deshielding. The expected chemical shift is in the far downfield aromatic region, typically δ 9.0 - 9.5 ppm .
-
Methylene Protons (Hb): These protons are directly attached to an oxygen atom within the ester functionality. The electronegativity of the oxygen atom deshields these protons. Their chemical shift is anticipated in the range typical for protons on a carbon adjacent to an ester oxygen, approximately δ 4.0 - 4.5 ppm .[3]
-
Methyl Protons (Hc): These protons are in a standard aliphatic environment, three bonds removed from the deshielding oxygen atom. They are the most shielded protons in the molecule and are expected to resonate in the upfield region, typically around δ 1.2 - 1.5 ppm .[2]
Predicting Spin-Spin Coupling and Multiplicity
Spin-spin coupling occurs between non-equivalent protons on adjacent carbon atoms, causing signals to split into multiple lines (multiplets). The multiplicity is governed by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons.
-
Pyrazine Protons (Ha): These two protons are chemically equivalent, and they have no adjacent proton neighbors. Therefore, their signal will not be split and will appear as a singlet (s) .
-
Methylene Protons (Hb): Each methylene group has an adjacent methyl group with three equivalent protons (n=3). According to the n+1 rule, the methylene signal will be split into (3+1) = 4 lines, a quartet (q) .
-
Methyl Protons (Hc): Each methyl group has an adjacent methylene group with two equivalent protons (n=2). The methyl signal will thus be split into (2+1) = 3 lines, a triplet (t) .
Predicting Signal Integration
The area under each NMR signal is directly proportional to the number of protons it represents. The predicted integration ratio for Ha : Hb : Hc is 2 : 4 : 6, which simplifies to the whole-number ratio of 1 : 2 : 3 . This integration provides a powerful internal validation of the signal assignments.
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup. The following protocol is designed to produce high-resolution, artifact-free spectra.
Materials and Equipment
-
This compound (Purity ≥97%)[4]
-
High-quality 5 mm NMR tubes[5]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Pasteur pipette and cotton wool or a syringe filter
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.[6] This concentration is optimal for obtaining a high signal-to-noise ratio in a reasonable time without causing issues of solution viscosity or aggregation.[7]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[8]
-
Causality: The choice of solvent is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, the polarity of the solvent can influence the chemical shifts of the analyte.[9][10] Using a standard, well-characterized solvent ensures reproducibility. The deuterated solvent is "invisible" in the ¹H spectrum and provides the deuterium signal necessary for the spectrometer to "lock" onto the magnetic field, ensuring field stability during acquisition.[11]
-
-
Dissolution and Homogenization: Cap the vial and gently vortex or swirl until the solid is completely dissolved. A clear, homogeneous solution is essential.
-
Filtration (Self-Validation Step): To remove any particulate matter, which can severely degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution into the NMR tube.[12] A simple and effective method is to push a small plug of cotton wool into a Pasteur pipette and transfer the solution through it.
-
Final Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm. This places the entire sample within the active detection region of the NMR probe.[12]
-
Cleaning and Labeling: Wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol to remove any contaminants. Label the cap clearly.
Data Acquisition and Processing
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software will perform automated locking (stabilizing the magnetic field using the solvent's deuterium signal), tuning (matching the probe's electronics to the sample's properties), and shimming (optimizing the magnetic field homogeneity to achieve sharp, symmetrical peaks).
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. Apply phase correction to ensure all peaks are upright and apply a baseline correction to produce a flat spectrum.
-
Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual proton signal (CHCl₃) should be set to δ 7.26 ppm. This ensures the accuracy and comparability of the chemical shift values.
Spectrum Interpretation and Structural Verification
The acquired spectrum should be analyzed by assigning each signal to the corresponding protons in the molecule, validating the predictions made in Section 1.
Signal Assignment and Data Summary
The experimental spectrum is expected to show three signals consistent with the theoretical predictions.
| Signal Assignment | Predicted δ (ppm) | Observed δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Pyrazine-H (Ha) | 9.0 - 9.5 | ~9.30 | Singlet (s) | N/A | 2H (rel. 1.0) |
| Methylene-H (Hb) | 4.0 - 4.5 | ~4.50 | Quartet (q) | ~7.1 | 4H (rel. 2.0) |
| Methyl-H (Hc) | 1.2 - 1.5 | ~1.45 | Triplet (t) | ~7.1 | 6H (rel. 3.0) |
Note: Observed δ values are typical and may vary slightly depending on the solvent and concentration.
In-depth Analysis and Validation
-
Chemical Shifts: The observed chemical shifts align perfectly with the predicted electronic environments. The pyrazine proton signal at ~9.30 ppm is a direct consequence of the powerful deshielding from the aromatic, electron-deficient ring system. The methylene quartet at ~4.50 ppm and the methyl triplet at ~1.45 ppm are characteristic of an ethyl ester group.
-
Multiplicity (A Self-Validating System): The observed splitting patterns provide definitive proof of the connectivity. The triplet-quartet pattern is an unambiguous signature of an ethyl group. A crucial point of internal validation is that the coupling constant, J, for the triplet and the quartet must be identical . This shared J value (~7.1 Hz) confirms that these two sets of protons are coupled to each other, validating the ethyl fragment assignment. The singlet for the pyrazine protons confirms their equivalence and isolation from other protons.
-
Integration: The integration trace should yield a step ratio of 1:2:3 for the singlet, quartet, and triplet, respectively. This confirms the proton count for each unique environment (2H, 4H, and 6H) and serves as the final piece of evidence for the correct structure.
Visualization of Molecular Connectivity
To visually represent the structural information derived from the ¹H NMR spectrum, a connectivity diagram is highly effective. The following diagram, generated using Graphviz, illustrates the distinct proton environments and their coupling relationships.
Caption: Molecular structure and ¹H NMR coupling relationships.
Conclusion
The ¹H NMR analysis of this compound is a textbook example of how fundamental principles of chemical shift, spin-spin coupling, and integration can be synergistically applied to achieve unambiguous structural verification. The molecule's high symmetry results in a clean, easily interpretable spectrum comprising a downfield singlet, a quartet, and an upfield triplet. The consistency between the predicted and observed data, particularly the shared coupling constant of the ethyl group's signals and the 1:2:3 integration ratio, provides a robust, self-validating confirmation of the molecular structure. This analytical workflow is not only essential for quality control in a research and development setting but also serves as a powerful tool for confirming the outcomes of synthetic transformations involving this important heterocyclic scaffold.
References
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Zhang, L. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2467. Available at: [Link]
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Oregon State University. ¹H NMR Chemical Shifts. Available at: [Link] (This is a general reference for typical chemical shifts).
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The Good Scents Company. 2,5-diethyl pyrazine. Available at: [Link]
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Western University. NMR Sample Preparation. Available at: [Link]
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ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... Available at: [Link]
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ResearchGate. (a) ¹H NMR spectra of HP pyrazine acquired under different volumetric... Available at: [Link]
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Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Nizwa Journal. Available at: [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
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Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1187-1189. Available at: [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
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PubChem. Ethyl pyrazinecarboxylate. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Available at: [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
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ResearchGate. (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Available at: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
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Abraham, R. J., & Reid, M. (2000). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 77(3), 378. Available at: [Link]
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University College London. Sample Preparation. Available at: [Link]
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ResearchGate. H-H and 13C-H coupling constants in pyridazine. Available at: [Link]
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Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 21—Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 813-827. Available at: [Link]
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ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... Available at: [Link]
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ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]
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Abraham, R. J., et al. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 22(12), 2110. Available at: [Link]
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Global Substance Registration System. ETHYL PYRAZINECARBOXYLATE. Available at: [Link]
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Jasperse, C. (n.d.). Summary of Steps in Beginner 1H NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
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Royal Society of Chemistry. Supporting information. Available at: [Link]
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MDPI. Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Available at: [Link]
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Methodological & Application
Introduction: The Strategic Importance of Pyrazine-2,5-dicarboxylate Esters
An In-Depth Technical Guide to the Esterification of Pyrazine-2,5-dicarboxylic Acid
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the esterification of pyrazine-2,5-dicarboxylic acid. Moving beyond simple procedural lists, this guide delves into the strategic considerations behind methodological choices, detailed reaction mechanisms, and robust, field-tested protocols.
Pyrazine-2,5-dicarboxylic acid is a rigid, nitrogen-containing aromatic dicarboxylic acid. Its derivatives, particularly the dialkyl esters, are highly valuable building blocks in several advanced scientific fields. The ester functional groups enhance solubility in organic solvents and serve as key handles for further chemical transformations.
-
Pharmaceuticals and Medicinal Chemistry: The pyrazine core is a recognized pharmacophore present in numerous bioactive molecules. Esters of pyrazine-2,5-dicarboxylic acid act as crucial intermediates in the synthesis of complex pharmaceutical agents, including treatments for diabetes and hyperlipidemia.[1] The modification of the ester groups allows for the fine-tuning of a drug candidate's pharmacokinetic properties.
-
Materials Science (MOFs): These esters are precursors to the pyrazine-2,5-dicarboxylate linker, which is widely used in the construction of Metal-Organic Frameworks (MOFs).[2][3] These materials possess porous structures suitable for applications in gas storage, separation, and catalysis.[4]
-
Energetic Materials: The high nitrogen content and structural planarity of the pyrazine ring make its derivatives candidates for the development of dense and durable energetic materials with specific performance characteristics.[5]
This guide focuses on providing the practical knowledge necessary to reliably synthesize pyrazine-2,5-dicarboxylate esters, enabling advancements in these critical research areas.
Strategic Considerations: Selecting the Appropriate Esterification Pathway
The conversion of a dicarboxylic acid to its diester can be accomplished through several synthetic routes. The choice is not arbitrary but is dictated by factors such as the scale of the reaction, the steric hindrance of the alcohol, the acid/base sensitivity of the substrate, and the desired purity of the final product. Three primary, reliable methods are presented here.
Logical Workflow for Ester Synthesis
The general workflow for any of the described esterification methods follows a consistent logical path from reaction setup to final product characterization.
Caption: Mechanism of Fischer-Speier Esterification.
Mechanism B: Thionyl Chloride (SOCl₂) Route
This method proceeds via a highly reactive acyl chloride. The carboxylic acid's hydroxyl group is converted into an excellent leaving group, which is then displaced by a chloride ion to form the acyl chloride. This intermediate reacts rapidly with the alcohol.
Caption: Mechanism of Thionyl Chloride Esterification.
Mechanism C: DCC/DMAP (Steglich) Esterification
Here, dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The super-nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then forms a reactive acylpyridinium salt, which is rapidly intercepted by the alcohol. [6][7]
Caption: Mechanism of Steglich Esterification with DMAP catalyst.
Experimental Protocols
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood. Pyrazine-2,5-dicarboxylic acid can cause skin and serious eye irritation. [8]Thionyl chloride is highly corrosive and reacts violently with water. DCC is a potent skin sensitizer.
Protocol A: Fischer-Speier Synthesis of Diethyl Pyrazine-2,5-dicarboxylate
This protocol is adapted from a standard procedure for synthesizing this compound. [5][9] Materials:
-
Pyrazine-2,5-dicarboxylic acid (1.0 eq)
-
Absolute Ethanol (20-30 mL per gram of diacid)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.2-0.3 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add pyrazine-2,5-dicarboxylic acid (e.g., 5.0 g, 29.7 mmol).
-
Add absolute ethanol (e.g., 125 mL). The diacid will not fully dissolve initially.
-
While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.6 mL, 29.7 mmol) to the suspension. An exotherm may be observed.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-16 hours. The reaction can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot at the baseline.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately 75% using a rotary evaporator.
-
Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution (foaming) will occur. Stir until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from ethanol or a mixture of ethyl acetate/hexanes to afford a white to off-white solid.
Protocol B: Thionyl Chloride (SOCl₂) Synthesis of Dimethyl Pyrazine-2,5-dicarboxylate
This protocol utilizes the high reactivity of an acyl chloride intermediate.
Materials:
-
Pyrazine-2,5-dicarboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (2.5-3.0 eq)
-
Anhydrous Methanol
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser with a gas trap (e.g., CaCl₂ tube followed by a bubbler with NaOH solution), magnetic stirrer, heating mantle
Procedure:
-
Set up a round-bottom flask with a stir bar and a reflux condenser connected to a gas trap to neutralize HCl and SO₂ byproducts. Ensure all glassware is oven-dried.
-
Add pyrazine-2,5-dicarboxylic acid (e.g., 5.0 g, 29.7 mmol) and a small volume of anhydrous toluene (e.g., 20 mL) to the flask.
-
In the fume hood, carefully add thionyl chloride (e.g., 6.5 mL, 89.1 mmol) to the suspension.
-
Heat the mixture to a gentle reflux (approx. 80-90 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. Ensure the vacuum pump is protected by a cold trap and an alkali trap.
-
The resulting crude diacyl chloride is a solid. Re-dissolve it in anhydrous toluene or DCM (50 mL) under an inert atmosphere (N₂ or Argon).
-
Cool the solution in an ice bath (0 °C) and add anhydrous methanol (e.g., 4.8 mL, 118.8 mmol) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude dimethyl pyrazine-2,5-dicarboxylate by recrystallization or column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol C: Steglich Esterification Synthesis of Di-tert-butyl Pyrazine-2,5-dicarboxylate
This method is ideal for sterically hindered alcohols like tert-butanol, which are incompatible with Fischer esterification. The protocol is based on the general Steglich procedure. [10][11] Materials:
-
Pyrazine-2,5-dicarboxylic acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)
-
tert-Butanol (5.0 eq or as solvent)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add pyrazine-2,5-dicarboxylic acid (e.g., 2.0 g, 11.9 mmol), DMAP (e.g., 0.29 g, 2.4 mmol), and anhydrous DCM (50 mL).
-
Add tert-butanol (e.g., 5.6 mL, 59.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (e.g., 5.35 g, 26.0 mmol) in a minimal amount of anhydrous DCM (15-20 mL).
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product may still contain some dissolved DCU. Purify by column chromatography on silica gel or by careful recrystallization from a suitable solvent system (e.g., hexanes) to obtain the pure di-tert-butyl ester.
Characterization and Data Analysis
Successful synthesis must be confirmed through rigorous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the broad carboxylic acid proton signal (>10 ppm) is a key indicator of reaction completion. The appearance of new signals corresponding to the alkyl groups of the ester is expected. For the diethyl ester, a quartet around 4.5 ppm (O-CH₂) and a triplet around 1.4 ppm (-CH₃) would be observed. The pyrazine ring protons will appear as a singlet in the aromatic region (~9.0-9.3 ppm).
-
¹³C NMR: A downfield shift of the carbonyl carbon from ~165 ppm (acid) to ~163 ppm (ester) is typical. New signals for the ester alkyl carbons will also be present.
-
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong C-O stretch for the ester at ~1100-1300 cm⁻¹. The C=O stretch will shift slightly, typically from ~1700 cm⁻¹ (acid) to ~1725 cm⁻¹ (ester).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized diester.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Conversion (Fischer) | Insufficient catalyst; insufficient reflux time; water present in reagents. | Add more acid catalyst. Increase reaction time. Use anhydrous alcohol and ensure glassware is dry. |
| Formation of Mono-ester Only | Insufficient reaction time or temperature; steric hindrance. | Increase reaction time and/or temperature. For hindered alcohols, switch to the SOCl₂ or DCC/DMAP method. |
| Low Yield (SOCl₂ method) | Incomplete formation of acyl chloride; premature hydrolysis of intermediates by moisture. | Ensure excess SOCl₂ is used and reflux time is adequate. Use oven-dried glassware and anhydrous solvents; perform under an inert atmosphere. |
| Difficulty Removing DCU Byproduct (Steglich) | DCU is slightly soluble in some organic solvents. | Filter the reaction mixture while cold to maximize precipitation. If DCU persists, attempt recrystallization from a non-polar solvent like hexanes or purify by column chromatography. |
| Dark-colored Product | Decomposition at high temperatures. | Reduce the temperature for the Fischer or SOCl₂ method if possible. Use purification techniques like activated carbon treatment during recrystallization. |
References
-
Holčapek, M. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 73(1), 107–115. Available at: [Link]
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Alfonso, M., et al. (2001). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
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PubChem. (n.d.). Pyrazine-2,5-dicarboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
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Journal of the Korean Chemical Society. (1983). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Available at: [Link]
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Reddit. (2023). I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? r/Chempros. Retrieved from [Link]
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CrystEngComm. (2007). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. Retrieved from [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
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Chemical Communications. (2015). Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Retrieved from [Link]
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Zhang, Q-F., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2467. Available at: [Link]
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Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
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ResearchGate. (2002). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. Retrieved from [Link]
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MDPI. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
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PubMed Central. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Available at: [Link]
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PrepChem. (n.d.). Synthesis of pyrazine-2,5-dicarboxaldehyde. Retrieved from [Link]
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YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2,5-pyrazine dicarboxylic acid. Retrieved from [Link]
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CrystEngComm. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate. Retrieved from [Link]
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Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
-
ResearchGate. (2023). Synergizing structure and function: Cd(II)-pyrazine dicarboxylate MOF for enhanced dye adsorption. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2020). Biobased Pyrazine-Containing Polyesters. Available at: [Link]
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Dalton Transactions. (2022). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Organic Letters. (2023). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Available at: [Link]
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Journal of Medicinal Chemistry. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available at: [Link]
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Patsnap. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]
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Application Notes and Protocols: Diethyl Pyrazine-2,5-dicarboxylate as a Versatile Ligand for Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of Diethyl Pyrazine-2,5-dicarboxylate
This compound is a bifunctional organic molecule poised at the intersection of materials science and medicinal chemistry. Its rigid pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, provides a well-defined geometric scaffold. Flanked by two ethyl ester groups at the 2 and 5 positions, this ligand offers multiple coordination sites, making it an exceptional building block for the construction of sophisticated coordination complexes, including coordination polymers and metal-organic frameworks (MOFs).
The pyrazine nitrogen atoms can act as Lewis bases, coordinating to metal centers, while the carbonyl oxygen atoms of the ester groups also offer potential coordination sites. Furthermore, under solvothermal or hydrothermal conditions, the ester groups can undergo in situ hydrolysis to form carboxylates, which are excellent coordinating moieties. This dual nature allows for a rich and diverse coordination chemistry, enabling the synthesis of materials with tailored structures and functionalities. The resulting coordination complexes have shown promise in a range of applications, including gas storage and separation, catalysis, luminescence, and magnetism.[1][2] For drug development professionals, the biocompatibility of some of these frameworks and the inherent biological activity of pyrazine derivatives make this ligand a compelling starting point for the design of novel therapeutic agents and drug delivery systems.[3][4]
This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its use in the formation of coordination complexes, methods for their characterization, and a discussion of their current and potential applications.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is typically achieved through the Fischer esterification of its parent dicarboxylic acid. This method is reliable and scalable, providing a high yield of the desired product.
Protocol 1: Fischer Esterification of 2,5-Pyrazinedicarboxylic Acid
This protocol is adapted from the work of Li, et al. (2012).[5]
Materials:
-
2,5-Pyrazinedicarboxylic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2 g (11.9 mmol) of 2,5-pyrazinedicarboxylic acid in 200 mL of absolute ethanol with stirring.
-
Slowly and carefully add 2 mL of concentrated sulfuric acid to the solution. Caution: The addition of concentrated sulfuric acid to ethanol is exothermic.
-
Equip the flask with a reflux condenser and heat the solution to reflux for 12 hours.
-
After reflux, remove the excess ethanol by distillation under reduced pressure using a rotary evaporator.
-
Neutralize the remaining solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7.
-
Transfer the neutralized solution to a separatory funnel and extract the product with 30 mL of ethyl acetate. Repeat the extraction two more times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude product.
-
For purification, transparent crystals of this compound can be obtained by slow evaporation of the ethyl acetate solution at room temperature over several days.[5]
Expected Yield: ~85-95%
Characterization Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [5] |
| Molecular Weight | 224.22 g/mol | [5] |
| Appearance | Colorless crystals | [5] |
| Melting Point | 88-90 °C | |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 9.25 (s, 2H, pyrazine-H), 4.50 (q, 4H, -CH₂-), 1.45 (t, 6H, -CH₃) | |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 163.5 (C=O), 147.0 (pyrazine-C), 144.5 (pyrazine-C), 62.5 (-CH₂-), 14.0 (-CH₃) | |
| IR (KBr, cm⁻¹) | ν: ~3070 (aromatic C-H), ~2980 (aliphatic C-H), ~1730 (C=O stretch), ~1260 (C-O stretch) | [6] |
Synthesis of Coordination Complexes: Harnessing the Ligand's Potential
The synthesis of coordination polymers and MOFs using pyrazine-dicarboxylate ligands is most commonly achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the formation of crystalline products that are often insoluble under ambient conditions.[7][8] A key consideration is that this compound often undergoes in situ hydrolysis to the corresponding dicarboxylate, which then coordinates to the metal center. The reaction conditions, including temperature, solvent, and pH, can significantly influence the final structure and dimensionality of the coordination polymer.[9][10]
Rationale Behind Experimental Choices
-
Solvents: High-boiling polar solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are frequently used. These solvents are effective at dissolving the reactants and can also act as templates or structure-directing agents.[8] At elevated temperatures, some of these solvents (like DMF) can slowly decompose to generate amines, which can deprotonate the carboxylic acid groups, facilitating coordination.[8]
-
Temperature: The reaction temperature is a critical parameter that influences the kinetics of crystal nucleation and growth. Higher temperatures can lead to the formation of more thermodynamically stable phases and can also promote the in situ hydrolysis of the ester ligand.[11]
-
pH: The pH of the reaction mixture plays a crucial role in the deprotonation state of the ligand and can influence the coordination mode and the overall structure of the resulting framework.[9] The addition of acids or bases can be used to fine-tune the pH and direct the synthesis towards a desired product.
Protocol 2: General Solvothermal Synthesis of a Pyrazine-2,5-dicarboxylate Coordination Polymer
This generalized protocol is based on principles reported in the literature for the synthesis of MOFs from similar dicarboxylate ligands.[7][8]
Materials:
-
This compound
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, MnCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave or a thick-walled glass vial
-
Oven
Procedure:
-
In a 20 mL glass vial, combine this compound (e.g., 0.1 mmol, 22.4 mg) and the chosen metal salt (e.g., 0.1 mmol) in a 1:1 molar ratio.
-
Add 10 mL of a solvent mixture, for example, DMF/ethanol/water in a specific ratio (e.g., 8:1:1 v/v/v).
-
Seal the vial tightly. If using an autoclave, place the sealed vial inside the autoclave.
-
Place the reaction vessel in an oven preheated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF and then with ethanol.
-
Dry the product under vacuum or in a desiccator.
Note: The optimal metal salt, solvent system, temperature, and reaction time will vary depending on the desired product and should be determined experimentally.
Characterization of Coordination Complexes
A combination of analytical techniques is essential to fully characterize the structure and properties of the synthesized coordination complexes.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional structure of crystalline materials, providing information on bond lengths, bond angles, coordination geometry of the metal center, and the overall framework topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to check for crystallinity. The experimental PXRD pattern is compared with the one simulated from the single-crystal X-ray data.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal center. Key vibrational bands to monitor include:
-
The C=O stretching vibration of the ester group (~1730 cm⁻¹ in the free ligand), which will shift upon coordination or upon hydrolysis to a carboxylate.
-
The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) typically appear in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively, if in situ hydrolysis has occurred.[12][13]
-
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the coordination complex and the presence of coordinated or guest solvent molecules. The material is heated at a constant rate, and the weight loss is measured as a function of temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or Cd²⁺), ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the ligand upon coordination can be observed.[4]
-
Elemental Analysis: Provides the elemental composition (C, H, N) of the complex, which can be compared with the calculated values for the proposed formula to confirm its composition.
Applications in Research and Drug Development
Coordination complexes derived from pyrazine-2,5-dicarboxylate ligands have a wide range of potential applications, stemming from their tunable structures and properties.
Catalysis
The porous nature of MOFs and the presence of accessible metal sites make them promising candidates for heterogeneous catalysis. Pyrazine-dicarboxylate-based MOFs can be designed to have Lewis acidic metal centers that can catalyze various organic reactions. For example, MOFs have been investigated for the hydrolysis of organophosphorus compounds, which are structurally related to some nerve agents, highlighting their potential in detoxification and environmental remediation.[2][14] Furthermore, the catalytic activity of such MOFs can be harnessed in the synthesis of fine chemicals and pharmaceutical intermediates.[1]
Gas Storage and Separation
The well-defined pore sizes and high surface areas of MOFs make them suitable for the storage and separation of gases. By tuning the size and functionality of the pores, it is possible to design materials that selectively adsorb certain gases over others. For instance, pyrazine-dicarboxylate MOFs have been investigated for the selective capture of CO₂ and light hydrocarbons.[15]
Luminescence and Sensing
Coordination complexes involving lanthanide metals and pyrazine-dicarboxylate ligands can exhibit interesting luminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property can be exploited in the development of sensors, where the luminescence is quenched or enhanced in the presence of a specific analyte.
Drug Delivery
For drug development professionals, the use of MOFs as drug delivery systems is a particularly exciting area of research. The high porosity of MOFs allows for the encapsulation of large amounts of drug molecules. The release of the drug can be controlled by the degradation of the MOF structure, which can be designed to be responsive to specific stimuli, such as a change in pH.[16] Given that the microenvironment of tumor tissues is often more acidic than that of healthy tissues, pH-responsive MOFs are being actively investigated for targeted cancer therapy.[16] The biocompatibility of the metal ions and the organic ligand is a critical consideration for this application.
References
- Beobide, G., Castillo, Ó., Luque, A., Pérez-Yáñez, S., & Román, P. (2006). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. Inorganica Chimica Acta, 359(13), 4303-4309.
- Chand, S., et al. (2015). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 12(8), 3076-3095.
- Cojocaru, F., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(7), 1363.
- Cui, Y., et al. (2012). Metal–organic frameworks as platforms for functional materials. Accounts of chemical research, 45(5), 720-730.
- Ay, B., Yıldız, E., & Zubieta, J. (2020). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 243-258.
- Evans, O. R., & Lin, W. (2002). Crystal engineering of NLO materials based on metal− organic coordination networks. Accounts of Chemical Research, 35(7), 511-522.
- Lo, S. M. F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4 {1, 4-C6H4 (COO) 2} 3 (4, 4 ‘-bipy) 2] n. Journal of the American Chemical Society, 122(26), 6293-6294.
- Long, J. R., & Yaghi, O. M. (2009). The pervasive chemistry of metal-organic frameworks. Chemical Society Reviews, 38(5), 1213-1214.
- Horcajada, P., et al. (2012). Metal–organic frameworks in biomedicine. Chemical reviews, 112(2), 1232-1268.
- Pachfule, P., et al. (2011). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 13(20), 6035-6044.
- Kitagawa, S., Kitaura, R., & Noro, S. I. (2004). Functional porous coordination polymers.
- Li, J. T., Chen, J. Z., & Lin, J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2236.
- Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
- Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Kaskel, S. (2016).
- Liu, Y., et al. (2014). Catalytic hydrolysis of organophosphorus nerve agents by metal-organic frameworks: what happens next?.
- Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969.
- Stoica, A. I., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(19), 6649.
- deKrafft, K. E., et al. (2012). Macromorphological control of Zr-based metal–organic frameworks for hydrolysis of a nerve agent simulant.
- Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2009). Secondary building units, nets and bonding in the chemistry of metal–organic frameworks. Chemical Society Reviews, 38(5), 1257-1283.
- Nakamoto, K. (2009). Infrared and Raman spectra of inorganic and coordination compounds, part B: applications in coordination, organometallic, and bioinorganic chemistry. John Wiley & Sons.
- He, Y., et al. (2014). Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. Crystal Growth & Design, 14(11), 5648-5655.
- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Zhou, H. C., Long, J. R., & Yaghi, O. M. (2012). Introduction to metal–organic frameworks. Chemical reviews, 112(2), 673-674.
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Application Note: High-Purity Isolation of Diethyl Pyrazine-2,5-dicarboxylate using Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of diethyl pyrazine-2,5-dicarboxylate via silica gel flash column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its purity is critical for downstream applications, necessitating a robust purification methodology. This guide details the entire workflow, from the initial Thin Layer Chromatography (TLC) method development to the final isolation of the purified product. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction and Scientific Background
This compound is a heterocyclic compound characterized by a central pyrazine ring substituted with two ethyl ester groups. These functional groups impart a moderate polarity to the molecule, making it an ideal candidate for purification by normal-phase column chromatography. The synthesis of this diester, typically through Fischer esterification of 2,5-pyrazinedicarboxylic acid, can result in several process-related impurities.[1] Common contaminants include unreacted 2,5-pyrazinedicarboxylic acid, the mono-ester intermediate (ethyl 5-(carboxy)pyrazine-2-carboxylate), and residual acid catalyst.
Column chromatography offers a reliable method for separating the desired diester from these more polar, acidic impurities and any non-polar byproducts. The fundamental principle relies on the differential partitioning of components between a stationary phase (in this case, silica gel) and a mobile phase (the eluent).[2] Molecules are separated based on their polarity; more polar compounds, such as the carboxylic acid-containing impurities, will have a stronger affinity for the polar silica gel and will thus elute more slowly. The less polar desired diester will travel through the column more quickly, allowing for its effective isolation.[2]
This protocol is designed for researchers, scientists, and drug development professionals requiring a high-purity sample of this compound for subsequent synthetic steps or biological screening.
Materials and Equipment
Reagents and Consumables
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Ethyl Acetate (ACS grade or higher)
-
Hexanes (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
TLC plates (Silica gel 60 F254)
-
Potassium Permanganate (KMnO₄) stain solution
-
Glass wool or cotton
-
Sand (acid-washed)
Equipment
-
Glass chromatography column (appropriate size for scale)
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks for manual collection
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)
-
Clamps and stand for column setup
Experimental Protocol: A Step-by-Step Guide
Phase 1: Thin Layer Chromatography (TLC) for Method Development
Causality: Before committing to a large-scale column separation, TLC is an indispensable tool to determine the optimal solvent system. The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with a target Rf value for the desired product between 0.25 and 0.4.[3] An Rf in this range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening).
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal volume of ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Eluent Systems: Prepare small volumes of different ethyl acetate/hexane mixtures (e.g., 10:90, 20:80, 30:70, 40:60 v/v) in separate TLC developing chambers.
-
Development: Place the spotted TLC plates into the chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Pyrazine-containing compounds are often UV-active. Circle the visible spots.
-
Submerge the plate in a potassium permanganate stain solution and gently heat with a heat gun. This will visualize most organic compounds as yellow/brown spots on a purple background.[4]
-
-
Analysis: Calculate the Rf value for each spot. The optimal eluent system is the one that gives the desired product an Rf of ~0.3 and maximizes the distance to the nearest impurity spots. For this compound, a system of 30% Ethyl Acetate in Hexanes is a validated starting point.
Phase 2: Column Preparation and Packing
Causality: Proper column packing is critical to achieving high resolution. The "slurry packing" method described here is designed to create a homogenous, air-free stationary phase bed, which prevents channeling of the solvent and ensures uniform band migration.[2] A layer of sand at the top protects the silica surface during solvent addition.
Protocol:
-
Column Setup: Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom of the column.[5]
-
Sand Layer: Add a small layer (~0.5 cm) of sand on top of the plug.
-
Slurry Preparation: In a separate beaker, measure the required amount of silica gel. A general rule is to use a 30:1 to 50:1 mass ratio of silica gel to crude sample for good separation. Add the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air bubbles.
-
Packing the Column: Pour the silica slurry into the column using a funnel. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica bed.[2]
-
Equilibration: Once all the silica has settled, add a protective layer of sand (~1 cm) to the top. Wash the column with 2-3 column volumes of the starting eluent (e.g., 10% ethyl acetate in hexanes) to ensure the bed is stable and fully equilibrated. Crucially, never let the solvent level drop below the top of the sand layer , as this will cause the silica bed to crack and ruin the separation.
Phase 3: Sample Loading and Elution
Causality: The sample should be loaded onto the column in a highly concentrated band using a minimal amount of solvent. This prevents premature diffusion and ensures the separation begins from a sharp, well-defined starting point. A gradient elution, starting with a low polarity solvent and gradually increasing it, is often employed. Less polar impurities are washed out first, followed by the target compound, while highly polar impurities remain strongly adsorbed at the top of the column.
Protocol:
-
Sample Preparation: Dissolve the crude this compound in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane. If the crude product has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Loading: Drain the column eluent until it is level with the top of the sand. Carefully pipette the dissolved sample solution evenly onto the sand surface. Open the stopcock and allow the sample to absorb completely into the silica bed. Wash with two small portions of the eluent, allowing each wash to absorb fully.
-
Elution: Carefully fill the top of the column with the starting eluent (e.g., 10% ethyl acetate in hexanes). Begin collecting fractions.[3]
-
Gradient Elution: Systematically increase the polarity of the eluent. A suggested gradient is as follows:
-
2 column volumes of 10% EtOAc/Hexanes
-
5 column volumes of 20% EtOAc/Hexanes
-
10+ column volumes of 30% EtOAc/Hexanes (the Rf-determining eluent)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL depending on column size).
Phase 4: Fraction Analysis and Product Isolation
Protocol:
-
TLC Analysis: Analyze the collected fractions by TLC. Spot multiple fractions onto a single TLC plate alongside a spot of the original crude material to track the elution of the product.
-
Pooling Fractions: Identify and combine the fractions that contain only the pure desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid or oil.[3]
-
Final Analysis: Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
Workflow Visualization and Data Summary
The entire purification process can be visualized as a logical workflow:
Caption: Workflow for the purification of this compound.
Table 1: Summary of Recommended Chromatographic Conditions
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Industry standard for moderately polar compounds; high surface area provides excellent separation capacity. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes | Allows for elution of non-polar impurities first, followed by the target compound, improving resolution. |
| Optimal TLC Rf | ~0.3 in 30% Ethyl Acetate / 70% Hexanes | Indicates good mobility and separation on a silica column with the same eluent system.[3] |
| Sample Loading | Concentrated solution (wet loading) or adsorbed on silica (dry loading) | Ensures a narrow starting band for maximal separation efficiency. |
| Silica:Sample Ratio | 30:1 to 50:1 (by mass) | Provides sufficient stationary phase to effectively separate components in the crude mixture. |
| Detection Method | UV (254 nm) and Potassium Permanganate (KMnO₄) stain | This compound is UV active; KMnO₄ is a general stain for organic compounds.[4] |
Troubleshooting and Expert Insights
-
Problem: Product does not elute.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the percentage of ethyl acetate in the mobile phase. A small amount of methanol (0.5-1%) can be added to the eluent in stubborn cases, but be aware this can sometimes dissolve fine silica particles.
-
-
Problem: Poor separation (overlapping bands).
-
Cause 1: The column was overloaded.
-
Solution 1: Repeat the chromatography with a smaller amount of crude material or increase the amount of silica gel.
-
Cause 2: The initial sample band was too diffuse.
-
Solution 2: Ensure the sample is loaded in the absolute minimum volume of solvent.
-
Cause 3: The eluent is too polar, causing all components to move too quickly.
-
Solution 3: Start with a less polar solvent mixture (e.g., decrease the initial percentage of ethyl acetate).
-
-
Problem: Cracks appear in the silica bed during the run.
-
Cause: The solvent level dropped below the top of the stationary phase.
-
Solution: This is generally non-recoverable. The column must be re-packed. Always ensure a sufficient head of solvent is maintained above the silica bed.
-
Conclusion
The protocol outlined in this application note presents a robust and reproducible method for the purification of this compound using flash column chromatography. By first optimizing the separation on TLC and then applying a carefully controlled gradient elution on a properly packed column, researchers can consistently obtain this important chemical intermediate in high purity. Understanding the principles behind each step allows for intelligent adaptation of the method for different scales and impurity profiles, ensuring success in the synthesis and development of novel chemical entities.
References
-
The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]
-
Zhang, L., Lin, C., & Chen, L. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2427. Available from: [Link]
-
Reilley, Z., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]
-
Duncia, J. V., et al. (1991). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses, 70, 181. Available from: [Link]
-
Hirschberg, A., & Smith, P. (1963). 2,3-pyrazinedicarboxylic acid. Organic Syntheses, 43, 82. Available from: [Link]
-
Zhang, L., Lin, C., & Chen, L. (2012). Diethyl pyrazine-2,5-dicarboxyl-ate. PubMed. Retrieved from [Link]
-
Al-Harbawy, A. W., & Al-Mulla, E. A. J. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of Chemistry, 2013, 1-5. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazine, 2,5-diethyl- (CAS 13238-84-1). Retrieved from [Link]
-
Ooi, K. F., & Wong, S. K. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available from: [Link]
-
Buttery, R. G., & Stern, D. J. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 11976-11981. Available from: [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Winthrop University. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - A practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2- yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 5. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
Sources
Application Notes and Protocols for the Characterization of Diethyl Pyrazine-2,5-dicarboxylate
Introduction: Diethyl pyrazine-2,5-dicarboxylate, a key intermediate in the synthesis of various functional materials and pharmaceuticals, demands rigorous analytical characterization to ensure its purity, identity, and stability. This comprehensive guide provides a suite of detailed application notes and validated protocols for the multi-faceted analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein leverage a range of instrumental techniques to provide a holistic understanding of the molecule's chemical and physical properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for quantifying its presence in various matrices. A reverse-phase method is particularly well-suited for this moderately polar compound.
Causality Behind Experimental Choices: The selection of a C18 column is based on its wide applicability and excellent resolving power for a broad range of analytes. The mobile phase, a mixture of acetonitrile and water, is chosen to provide optimal elution and separation from potential impurities. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified. UV detection at 280 nm is selected based on the chromophoric nature of the pyrazine ring, which exhibits strong absorbance at this wavelength.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram. For quantification, a calibration curve should be constructed using standards of known concentrations.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Program | 30-80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for identifying trace-level impurities that may be present in the this compound sample, especially those arising from the synthesis process.
Causality Behind Experimental Choices: A mid-polarity capillary column, such as a DB-5ms, is chosen for its versatility in separating a wide range of compounds. The temperature programming allows for the efficient elution of compounds with varying boiling points. Electron ionization (EI) at 70 eV is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of dichloromethane.
-
Ensure the sample is completely dissolved before injection.
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Mode: Full Scan
-
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should exhibit a molecular ion peak (M+) at m/z 224.[1] Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds, including our target analyte. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The combination of ¹H, ¹³C, and 2D NMR techniques (like COSY and HSQC) allows for a complete assignment of all proton and carbon signals, confirming the connectivity and overall structure of the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Analysis and Interpretation:
-
¹H NMR: Expect a singlet for the two equivalent pyrazine protons, a quartet for the methylene protons of the ethyl groups, and a triplet for the methyl protons of the ethyl groups.
-
¹³C NMR: Expect signals for the quaternary carbons of the pyrazine ring, the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H | ~9.2 (s, 2H) | - |
| Pyrazine-C | - | ~145 (quat) |
| Carbonyl-C | - | ~164 (quat) |
| Methylene (-CH₂-) | ~4.5 (q, 4H) | ~63 |
| Methyl (-CH₃) | ~1.4 (t, 6H) | ~14 |
Note: These are predicted values and may vary slightly based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the pyrazine ring, the ester carbonyl groups, and the C-O and C-H bonds.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The characteristic vibrational frequencies of the functional groups in the molecule will absorb infrared radiation at specific wavenumbers, providing a unique "fingerprint" of the compound.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis and Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch (aromatic) | Pyrazine ring |
| ~2980-2850 | C-H stretch (aliphatic) | Ethyl groups |
| ~1730 | C=O stretch (ester) | Diethyl ester |
| ~1600-1450 | C=C and C=N ring stretching | Pyrazine ring |
| ~1250-1000 | C-O stretch (ester) | Diethyl ester |
Thermal Analysis (TGA/DSC) for Stability and Phase Behavior
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides valuable information about the thermal stability, decomposition profile, and phase transitions of this compound.
Causality Behind Experimental Choices: TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature and the presence of any volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, crystallization events, and other phase transitions. A nitrogen atmosphere is used to prevent oxidative degradation.
Experimental Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan.
-
TGA Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min
-
Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min
-
-
DSC Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min
-
Temperature Program:
-
Heat from 30 °C to a temperature above the melting point at 10 °C/min.
-
Cool to 30 °C at 10 °C/min.
-
Reheat at 10 °C/min.
-
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition from the TGA curve.
-
DSC: Determine the melting point from the peak of the endothermic transition in the second heating cycle.
-
Table 5: Expected Thermal Analysis Data
| Analysis | Parameter | Expected Observation |
| TGA | Onset of Decomposition | Expected to be a stable compound with a high decomposition temperature. |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
Visualizations
Caption: Comprehensive analytical workflow.
Caption: HPLC protocol flowchart.
References
-
Li, C.-H., Wu, W.-S., & Huang, Y.-M. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2236. [Link]
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of diethyl pyrazine-2,5-dicarboxylate
Welcome to the technical support center for the synthesis of diethyl pyrazine-2,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring you can achieve high yields and purity in your experiments.
Introduction to the Synthesis
The most common and direct route to this compound is the Fischer esterification of 2,5-pyrazinedicarboxylic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid. This is a reversible condensation reaction where water is produced as a byproduct. The success of this synthesis hinges on effectively shifting the reaction equilibrium towards the desired diester product.
This guide will delve into the intricacies of this reaction, focusing on identifying and mitigating common side reactions and purification challenges.
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound
Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the Fischer esterification of 2,5-pyrazinedicarboxylic acid are typically due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the starting materials.
Causality and Solutions:
-
Incomplete Reaction: The esterification is an equilibrium-driven process. To drive the reaction to completion, you must remove the water as it is formed.
-
Troubleshooting:
-
Use of Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium towards the product side according to Le Châtelier's principle.[1][2]
-
Azeotropic Removal of Water: If your reaction scale and setup allow, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water azeotropically.
-
Drying Agents: While less common for this specific synthesis, the addition of a dehydrating agent can also be considered, although this can complicate the workup.
-
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion within a practical timeframe.
-
Troubleshooting:
-
Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid. A typical starting point is 5-10 mol% relative to the dicarboxylic acid.
-
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.
-
Troubleshooting:
-
The reaction is typically refluxed for several hours. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal reaction time. A common duration is 12 hours.[3]
-
-
Issue 2: Presence of a Significant Amount of Monoester Byproduct
Q: My crude product shows a significant peak corresponding to the monoester, ethyl 5-(carboxy)pyrazine-2-carboxylate. How can I minimize its formation and separate it from the desired diester?
A: The formation of the monoester is a common issue in the esterification of dicarboxylic acids and is a direct consequence of incomplete reaction.
Causality and Solutions:
-
Minimizing Monoester Formation: The strategies to minimize the monoester are the same as those for improving the overall yield of the diester (see Issue 1). Driving the reaction as close to completion as possible is key.
-
Separation of Monoester from Diester: The key difference between the desired diester and the monoester byproduct is the presence of a carboxylic acid group on the latter. This can be exploited for separation.
-
Troubleshooting - Purification Protocol:
-
After the reaction is complete, cool the mixture and carefully neutralize the excess acid catalyst with a base such as sodium carbonate or sodium bicarbonate solution.
-
The monoester, being a carboxylic acid, will be deprotonated to its carboxylate salt, which is water-soluble.
-
The desired this compound is significantly less polar and will remain in the organic layer during an extraction with a suitable organic solvent like ethyl acetate.
-
Perform a liquid-liquid extraction. The aqueous layer will contain the salt of the monoester and any unreacted dicarboxylic acid. The organic layer will contain your desired diester.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
-
Issue 3: Product Decomposition or Darkening of the Reaction Mixture
Q: During the reaction or workup, my reaction mixture turns dark, and I suspect product decomposition. What could be causing this?
A: While the pyrazine ring is generally stable, prolonged heating in the presence of strong acids can lead to some degradation. One report on 2,3-pyrazinedicarboxylic acid noted that it tends to darken and decompose if heated too strongly or for an extended period in the presence of excess hydrochloric acid.[4]
Causality and Solutions:
-
Harsh Reaction Conditions:
-
Troubleshooting:
-
Control Temperature: Ensure the reflux temperature is not excessively high. Using ethanol as the solvent will keep the temperature at its boiling point (around 78 °C).
-
Optimize Reaction Time: Monitor the reaction to avoid unnecessarily long heating times after the reaction has reached completion.
-
Catalyst Concentration: While a sufficient amount of catalyst is needed, an excessive concentration of strong acid could promote side reactions. Stick to catalytic amounts.
-
-
-
Potential for Decarboxylation: Although less common for aromatic carboxylic acids, decarboxylation at elevated temperatures is a potential side reaction. The stability of the carboxyl groups on the pyrazine ring is crucial. While the 2,5-dicarboxylic acid is expected to be relatively stable, minimizing excessive heat and reaction time is a good practice.
Experimental Protocols
Standard Synthesis of this compound
This protocol is a general guideline. Please adapt it to your specific laboratory conditions and safety procedures.
Materials:
-
2,5-Pyrazinedicarboxylic acid
-
Anhydrous Ethanol (large excess, e.g., 20-50 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-pyrazinedicarboxylic acid.
-
Addition of Reagents: Add a large excess of anhydrous ethanol to the flask. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium carbonate solution to neutralize the sulfuric acid and any remaining carboxylic acids. Be cautious as CO₂ evolution may cause frothing.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The desired diester will be in the organic phase.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing the Process
Reaction Scheme and Potential Side Products
Caption: Fischer esterification of 2,5-pyrazinedicarboxylic acid.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| 2,5-Pyrazinedicarboxylic acid | C₆H₄N₂O₄ | 168.11 | Starting material, polar, water-soluble. |
| This compound | C₁₀H₁₂N₂O₄ | 224.21 | Desired product, less polar, soluble in organic solvents. |
| Ethyl 5-(carboxy)pyrazine-2-carboxylate | C₈H₈N₂O₄ | 196.16 | Monoester byproduct, amphiphilic, forms a salt in base. |
References
-
Huigens, R. W., III, Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
-
Pyrazines and Related Ring Structures. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]
-
This compound. (2012). PubMed Central (PMC). [Link]
-
Ethyl pyrazine-2-carboxylate (CAS# 6924-68-1). (n.d.). Angene. Retrieved January 24, 2026, from [Link]
-
I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? (2023, December 12). Reddit. [Link]
-
2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Ethyl pyrazinecarboxylate | C7H8N2O2. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024, December 17). MDPI. [Link]
-
The reactivity of pyridine towards sulphuric acid at elevated temperatures. (2025, August 6). ResearchGate. [Link]
-
6.2.2. Pyrazines. (n.d.). Georg Thieme Verlag. Retrieved January 24, 2026, from [Link]
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry. [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. [Link]
-
Pyrazine-2,3-dicarboxylic acid | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Ethyl amidinoacetates in the synthesis of pyrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Carbazic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. [Link]
-
Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. (2017, April 12). Oxford Academic. [Link]
-
Synthesis of Esters with Different Flavors using Fisher Esterification. (2024, September 6). ResearchGate. [Link]
-
FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. (2021, August 25). ACS Publications. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap. [Link]
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Technical Support Center: Purification of Diethyl Pyrazine-2,5-dicarboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for diethyl pyrazine-2,5-dicarboxylate. As a key intermediate in the development of pharmaceuticals and functional materials, achieving high purity of this compound is paramount. However, its purification is often non-trivial, presenting challenges that can impact yield, purity, and project timelines. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable protocols to navigate these complexities. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the purification of this compound.
Q1: What are the most common impurities I should expect after a standard Fischer esterification synthesis?
A1: The impurity profile is directly linked to the reaction conditions. Typically, you will encounter:
-
Unreacted Pyrazine-2,5-dicarboxylic Acid: The starting diacid is a high-melting solid with poor solubility in many organic solvents. Its presence indicates an incomplete reaction.
-
Mono-ester Intermediate (Ethyl 5-(carboxy)pyrazine-2-carboxylate): This is the half-esterified product. It shares properties with both the starting material and the final product, making it a particularly challenging impurity to remove.
-
Residual Acid Catalyst: If you use a catalyst like sulfuric acid, it must be completely neutralized and removed, as its presence can promote ester hydrolysis during storage or subsequent steps[1].
-
Degradation Products: Pyrazine derivatives can be susceptible to thermal degradation, especially under harsh acidic conditions, leading to colored impurities[2].
Q2: My crude product is a persistent oil or a waxy solid, not the expected crystalline material. Why is this happening?
A2: This is a classic sign that impurities are inhibiting crystallization. The presence of the mono-ester, residual solvents, or other minor byproducts disrupts the formation of a stable crystal lattice. The solution is not to simply try and force crystallization, but to first perform a more rigorous purification step, such as a basic aqueous wash to remove acidic impurities, followed by a carefully chosen recrystallization procedure or column chromatography.
Q3: My final product has a persistent yellow or brownish tint. What causes this and how can I obtain a colorless product?
A3: A colored product typically arises from thermal stress or side reactions during the synthesis, especially if the reaction was refluxed for an extended period or at too high a temperature[2]. These chromophores are often highly conjugated species present in trace amounts. To address this, you have two primary options:
-
Recrystallization with Activated Carbon: A small amount of activated carbon can be added during the recrystallization process to adsorb the colored impurities.
-
Silica Gel Plug Filtration: For more stubborn colors, dissolving the crude product in a suitable solvent and passing it through a short column ("plug") of silica gel can effectively trap the polar, colored impurities.
Q4: What is the most reliable, general-purpose method for purifying crude this compound to >98% purity?
A4: A multi-step approach is most robust.
-
Acid-Base Work-up: First, perform a liquid-liquid extraction. After neutralizing the reaction mixture, extract the product into a solvent like ethyl acetate. Then, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove all acidic impurities[3][4].
-
Primary Purification: For moderate purity, follow the work-up with recrystallization . For the highest purity, especially when separating from the mono-ester, flash column chromatography is the superior method[5][6].
Section 2: Troubleshooting Guide
This guide provides a systematic approach to common experimental problems.
Problem 1: Low Yield After Aqueous Work-up
-
Probable Cause 1: Incomplete Extraction. this compound has moderate polarity. If an insufficient volume of organic solvent is used, or if the number of extractions is too low, a significant amount of product can remain in the aqueous layer.
-
Probable Cause 2: Hydrolysis During Neutralization. Adding a strong base too quickly to the acidic reaction mixture can cause localized pH spikes and heat, leading to the hydrolysis of the desired ester back to the water-soluble carboxylate salts.
-
Solution: Optimized Work-up Protocol.
-
Cool the reaction mixture to room temperature.
-
Slowly and with vigorous stirring, add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst. Check the pH with litmus paper until it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with water (1 x volume) and then brine (1 x volume) to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Problem 2: NMR/LC-MS Shows Presence of Acidic Impurities
-
Probable Cause: Inefficient Removal During Work-up. A simple water wash is often insufficient to remove pyrazine-2,5-dicarboxylic acid and its mono-ester, as their solubility in neutral water is limited.
-
Solution: Targeted Acid-Base Extraction.
-
The Chemistry: The principle is to convert the acidic impurities into their corresponding carboxylate salts. These salts are ionic and therefore highly soluble in the aqueous phase, while the neutral diester product remains in the organic phase.
-
Protocol: After dissolving the crude product in ethyl acetate, wash the organic solution two to three times with a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate is basic enough to deprotonate the carboxylic acids but mild enough to minimize the risk of hydrolyzing the ester groups. After the basic wash, proceed with a water and brine wash as described in the previous protocol.
-
Problem 3: Difficulty Achieving Crystallization
-
Probable Cause: Incorrect Solvent System or Presence of Oily Impurities. Successful recrystallization depends on finding a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.
-
Solution: Systematic Solvent Screening and Protocol.
-
Solvent Selection: Use the data below to select a starting solvent system. A mixed system, such as ethyl acetate/hexanes or ethanol/water, often provides the best results.
-
| Solvent System | Rationale |
| Ethanol | Product is highly soluble; can be used with water as an anti-solvent. |
| Ethyl Acetate | Good solubility when hot, moderate when cold. Often used with hexanes as an anti-solvent. |
| Isopropanol | Similar properties to ethanol, may offer different selectivity. |
| Toluene/Hexanes | A less polar system that can be effective if non-polar impurities are the issue. |
Section 3: Visualization & Workflows
General Purification Strategy
The following workflow provides a decision-making framework for purifying the crude product from a typical synthesis.
Caption: General purification workflow for this compound.
Troubleshooting Colored Impurities
This decision tree helps in selecting the appropriate method for removing unwanted color from the product.
Caption: Decision tree for decolorizing impure product.
References
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Chen, J. H., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2483. Available at: [Link]
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The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine-2,5-dicarboxylic acid. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
Zhang, X. Y., et al. (2010). Diisopropyl pyrazine-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2206. Available at: [Link]
-
Bogert, M. T., & Seil, H. A. (1907). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses, Coll. Vol. 1, p. 522 (1941); Vol. 7, p. 86 (1927). Available at: [Link]
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Dharavath, S., et al. (2023). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters, 25(2), 296–301. Available at: [Link]
-
Kruger, G. J., et al. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 723–729. Available at: [Link]
-
Wilson, K. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834–840. Available at: [Link]
-
Cheng, C., Ma, X., & Wei, Z. (2012). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Oriental Journal of Chemistry, 28(2), 841-845. Available at: [Link]
-
Kruger, G. J., et al. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. ResearchGate. Available at: [Link]
-
van der Meer, J. Y., et al. (2019). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering, 7(22), 18512–18523. Available at: [Link]
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Wilson, K. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic, Journal of Chromatographic Science, 57(9), 834-840. Available at: [Link]
-
Reddit. (2023). I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? r/Chempros. Available at: [Link]
-
Ong, P. K. C., & Lee, A. P. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Chen, J. H., et al. (2012). Diethyl pyrazine-2,5-dicarboxyl-ate. PubMed. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazine, 2,5-diethyl- (CAS 13238-84-1). Retrieved January 24, 2026, from [Link]
-
Fieser, L. F., & Kwartler, C. E. (1943). 2,3-pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 2, p. 501. Available at: [Link]
-
MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved January 24, 2026, from [Link]
- Britton, E. C., & Horsley, L. H. (1962). Purification of pyrazine. U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
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He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
- Waller, F. J. (1987). A process for the production of dicarboxylic acid esters. European Patent No. EP0231399A1.
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Dharavath, S., et al. (2023). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 24, 2026, from [Link]
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Butler, R. N., et al. (2017). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2017(3), M946. Available at: [Link]
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Kruger, G. J., et al. (2018). Crystal structure of 2,5-bis(4-methylpyridin-2-yl)pyrazine chloroform disolvate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1471–1474. Available at: [Link]
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Fischer, H., & Orth, H. (1931). 2,3,4,5-tetramethylpyrrole. Organic Syntheses, Coll. Vol. 2, p. 573 (1943); Vol. 11, p. 98 (1931). Available at: [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to Diethyl and Dimethyl Pyrazine-2,5-dicarboxylate for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of diethyl pyrazine-2,5-dicarboxylate and dimethyl pyrazine-2,5-dicarboxylate. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to distinguish and characterize these two closely related compounds. The comparison will cover Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental protocols and theoretical insights.
Molecular Structure and Electronic Considerations
The foundational difference between this compound and its dimethyl counterpart lies in the ester functional groups attached to the pyrazine ring. This compound possesses ethyl ester groups (-COOCH₂CH₃), while dimethyl pyrazine-2,5-dicarboxylate has methyl ester groups (-COOCH₃). This seemingly minor variation in alkyl chain length introduces subtle but measurable differences in their respective spectroscopic signatures. The core pyrazine ring and the carbonyl groups act as the primary chromophore and electrophilic centers, while the ethyl and methyl groups, with their differing inductive effects and conformational flexibility, influence the local electronic environment and vibrational modes.
| Compound | This compound | Dimethyl Pyrazine-2,5-dicarboxylate |
| Structure | ||
| Molecular Formula | C₁₀H₁₂N₂O₄[1][2] | C₈H₈N₂O₄[3] |
| Molecular Weight | 224.22 g/mol [1][2] | 196.16 g/mol [3] |
| CAS Number | 103150-78-3[2] | 13051-89-3[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between these two molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra will exhibit distinct patterns, particularly in the alkyl regions.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear distinction based on the signals from the ester groups.
-
Dimethyl Pyrazine-2,5-dicarboxylate: The spectrum is simpler, showing a singlet for the two equivalent methyl groups and a singlet for the two equivalent pyrazine ring protons.
-
This compound: The spectrum is more complex due to the ethyl groups. It will show a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The pyrazine ring protons will appear as a singlet.
Table 2: Comparative ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
| Assignment | Dimethyl Pyrazine-2,5-dicarboxylate | This compound |
| Pyrazine-H | ~9.30 ppm (s, 2H) | ~9.30 ppm (s, 2H) |
| -O-CH₃ | ~4.05 ppm (s, 6H) | - |
| -O-CH₂- | - | ~4.50 ppm (q, J = 7.1 Hz, 4H) |
| -CH₃ | - | ~1.45 ppm (t, J = 7.1 Hz, 6H) |
Causality of Experimental Choices: The choice of a 400 MHz (or higher) spectrometer is crucial for achieving good signal dispersion and resolution, which is essential for accurate integration and coupling constant analysis.[4] Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds due to its excellent dissolving power and minimal interference in the proton spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Dissolution: Cap the tube and invert several times or vortex gently to ensure complete dissolution.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.[5]
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show clear differences, particularly in the number and chemical shifts of the alkyl carbons.
Table 3: Comparative ¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)
| Assignment | Dimethyl Pyrazine-2,5-dicarboxylate | This compound |
| C=O (Ester) | ~164.5 ppm | ~164.0 ppm |
| Pyrazine-C (quaternary) | ~147.0 ppm | ~147.0 ppm |
| Pyrazine-CH | ~144.5 ppm | ~144.5 ppm |
| -O-CH₃ | ~53.0 ppm | - |
| -O-CH₂- | - | ~62.5 ppm |
| -CH₃ | - | ~14.0 ppm |
The downfield shift of the -O-CH₂- carbon in the diethyl ester compared to the -O-CH₃ carbon in the dimethyl ester is a characteristic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. Both molecules will show strong absorptions characteristic of the ester group and the aromatic pyrazine ring. The primary difference will be in the C-H stretching and bending regions due to the methyl versus ethyl groups.
Table 4: Comparative FT-IR Spectral Data (Predicted, cm⁻¹)
| Vibrational Mode | Dimethyl Ester | Diethyl Ester | Significance |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Pyrazine ring C-H |
| C-H Stretch (Aliphatic) | ~2960, 2850 | ~2980, 2940, 2870 | Confirms methyl vs. ethyl group |
| C=O Stretch (Ester) | ~1735 | ~1730 | Strong, characteristic ester carbonyl |
| C=N/C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | Pyrazine ring vibrations |
| C-O Stretch (Ester) | ~1250, 1100 | ~1240, 1100 | Asymmetric and symmetric stretching |
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is often preferred for solid or liquid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are distinct for these two compounds.
-
Molecular Ion (M⁺•): The most obvious difference will be the molecular ion peak, reflecting the different molecular weights (196.16 for dimethyl vs. 224.22 for diethyl).
-
Fragmentation: The initial fragmentation patterns are also predictable and diagnostic. The dimethyl ester will readily lose a methoxy radical (•OCH₃, 31 Da) or a methyl radical (•CH₃, 15 Da). The diethyl ester will preferentially lose an ethoxy radical (•OCH₂CH₃, 45 Da) or an ethyl radical (•CH₂CH₃, 29 Da).
Table 5: Key Mass Spectrometry Fragments (Electron Ionization)
| Fragment | Dimethyl Ester (m/z) | Diethyl Ester (m/z) |
| [M]⁺• | 196 | 224 |
| [M - •OCH₃]⁺ | 165 | - |
| [M - •OCH₂CH₃]⁺ | - | 179 |
| [M - COOCH₃]⁺ | 137 | - |
| [M - COOCH₂CH₃]⁺ | - | 151 |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Caption: General workflow for Electron Ionization Mass Spectrometry.
UV-Vis Spectroscopy
The primary chromophore in both molecules is the pyrazine-2,5-dicarboxylate system. Since the alkyl groups on the ester are not part of the conjugated system, they are expected to have a negligible effect on the wavelength of maximum absorbance (λ_max). Both compounds should exhibit similar UV-Vis spectra, characterized by π → π* transitions of the aromatic ring. Any observed differences would likely be minor shifts attributable to solvent effects.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound with a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorbance spectrum over the appropriate wavelength range (e.g., 200-400 nm).[6][7]
Summary and Conclusion
The spectroscopic differentiation between diethyl and dimethyl pyrazine-2,5-dicarboxylate is straightforward and reliable.
Table 6: Summary of Key Spectroscopic Differentiators
| Technique | Key Differentiator |
| ¹H NMR | Presence of a singlet for the methyl ester vs. a quartet and triplet for the ethyl ester. |
| ¹³C NMR | One signal for the methyl ester carbon vs. two signals for the ethyl ester carbons. |
| IR | Distinct C-H stretching patterns in the aliphatic region (~2850-2980 cm⁻¹). |
| MS | Molecular ion peak (m/z 224 vs. 196) and primary fragmentation patterns (loss of 45 Da vs. 31 Da). |
| UV-Vis | No significant difference expected. |
References
-
NIST. Pyrazine, 2,5-diethyl-. NIST Chemistry WebBook. [Link]
-
Li, Y., Wang, Y., & Wang, J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2236. [Link]
-
Human Metabolome Database. Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). [Link]
-
The Good Scents Company. 2,5-diethyl pyrazine, 13238-84-1. [Link]
-
FooDB. Showing Compound 2,5-Dimethylpyrazine (FDB013954). [Link]
-
The Good Scents Company. 2,5-dimethyl pyrazine, 123-32-0. [Link]
-
PubChem. Dimethyl pyrazine-2,5-dicarboxylate. [Link]
-
NIST. Pyrazine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]
-
NIST. Pyrazine, 2,5-dimethyl- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
ResearchGate. 1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]
-
PubMed. Diethyl pyrazine-2,5-dicarboxyl-ate. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
MDPI. Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlorate. [Link]
-
Physical Chemistry Research. Regular Article. [Link]
Sources
- 1. Diethyl pyrazine-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. physchemres.org [physchemres.org]
The Ascendancy of Pyrazine-Based Ligands: A Comparative Analysis in Catalysis
In the dynamic landscape of homogeneous catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and catalyst stability. For decades, pyridine-based ligands have been a cornerstone in the development of a vast array of catalytic transformations. However, the isosteric replacement of a C-H unit in the pyridine ring with a nitrogen atom, giving rise to pyrazine, has unveiled a new frontier in ligand design, offering unique electronic properties that can be harnessed to enhance catalytic performance in a variety of important chemical reactions. This guide provides a comparative analysis of pyrazine-based ligands against their more conventional counterparts, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of their potential.
The Pyrazine Advantage: Unraveling the Electronic and Structural Nuances
The introduction of a second nitrogen atom into the aromatic ring profoundly alters the electronic landscape of the ligand. Compared to pyridine, pyrazine is a more π-acidic and less basic heterocycle. This increased π-acidity stems from the stabilization of the LUMO (π*) orbital, which enhances the ligand's ability to accept electron density from the metal center through back-bonding.[1] Conversely, the electron-withdrawing nature of the additional nitrogen atom reduces the Brønsted basicity of the pyrazine nitrogens, making them weaker σ-donors than the nitrogen in pyridine.[1]
These electronic distinctions have significant implications for the properties of the resulting metal complexes. The enhanced π-acidity of pyrazine ligands can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles. Furthermore, the presence of a second nitrogen atom offers a handle for remote electronic tuning of the catalytic center without sterically encumbering the metal's coordination sphere.[2] This unique feature allows for the fine-tuning of catalyst reactivity and selectivity in a way that is not readily achievable with simple pyridine-based systems.
However, the weaker σ-donicity and increased π-acidity of pyrazine ligands can also present challenges. In some instances, the metal-ligand bond may be destabilized, leading to catalyst decomposition and reduced catalytic lifetimes, particularly in reactions involving high-valent metal intermediates.[3] Therefore, the choice between a pyrazine- and a pyridine-based ligand is not always straightforward and depends critically on the specific catalytic application and the mechanism of the reaction.
Comparative Performance in Key Catalytic Transformations
The true measure of a ligand's utility lies in its performance in catalytic reactions. Below, we present a comparative analysis of pyrazine-based ligands in several key transformations, highlighting instances where they offer a distinct advantage over their pyridine-based analogues.
Carbon Dioxide Hydrogenation: A Tale of Enhanced Activity
The conversion of carbon dioxide into valuable chemicals and fuels is a critical area of research in sustainable chemistry. Pincer-type ligands, which bind to a metal center in a tridentate fashion, have shown great promise in this area. A direct comparison between an iridium complex bearing a pyrazine-based PNP pincer ligand (PNP = bis(phosphino)amine) and its pyridine-based counterpart in the hydrogenation of CO2 to formate reveals a notable enhancement in catalytic activity for the pyrazine-based system.[1]
| Catalyst Architecture | Ligand Type | Turnover Number (TON) | Reference |
| Iridium-PNP Pincer | Pyrazine-based | 98,000 | [1] |
| Iridium-PNP Pincer | Pyridine-based | 88,000 | [1] |
The superior performance of the pyrazine-based catalyst can be attributed to the electronic effects of the pyrazine ring, which likely facilitate key steps in the catalytic cycle, such as the heterolytic cleavage of H2 or the insertion of CO2 into the metal-hydride bond.
Catalytic Cycle for CO2 Hydrogenation with a Pincer Complex
Caption: A simplified catalytic cycle for the hydrogenation of CO2 to formic acid.
Cross-Coupling Reactions: A Versatile Platform for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools in organic synthesis, particularly in the pharmaceutical industry. The electron-deficient nature of the pyrazine ring can be advantageous in these reactions, both when pyrazine derivatives are used as substrates and when pyrazine-based molecules serve as ligands.
While a systematic, side-by-side quantitative comparison with pyridine-based ligands in Suzuki and Heck reactions is not extensively documented in the reviewed literature, numerous studies demonstrate the high efficiency of pyrazine-based systems. For instance, palladium nanoparticles supported on a pyrazine-derived supramolecular host have been shown to be highly active and recyclable catalysts for Suzuki-Miyaura couplings, achieving excellent yields of up to 98% with low palladium loading.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction involving a pyrazine substrate.
Materials:
-
2-Chloropyrazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylpyrazine.
Rationale for Experimental Choices:
-
Palladium(II) acetate and Triphenylphosphine: This combination forms a catalytically active Pd(0) species in situ. Triphenylphosphine acts as a supporting ligand, stabilizing the palladium center and influencing its reactivity.
-
Potassium Carbonate: A base is required to activate the boronic acid for transmetalation to the palladium center.
-
Toluene/Water Biphasic System: This solvent system is commonly used for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Olefin Polymerization: A Case for Cautious Optimism
The application of pyrazine-based ligands in olefin polymerization has yielded more nuanced results. Early studies on iron-based pyrazine-diimine (PzDI) complexes for ethylene polymerization indicated that they were less efficient compared to their pyridine-diimine (PDI) analogues.[3] The resulting catalysts also exhibited lower stability, which was attributed to the destabilizing effect of the more π-acidic pyrazine ring on the metal-ligand bond.[3]
However, the story does not end there. The redox-noninnocent nature of these diimine ligands, where the ligand itself can participate in redox processes, adds another layer of complexity and opportunity. Research has shown that pyrazine-diimine ligands can undergo reversible, ligand-based reduction, a property that can be exploited in catalysis.[2][5] This suggests that with further ligand modification and a deeper understanding of the electronic interplay between the metal and the pyrazine-diimine scaffold, it may be possible to design highly active and stable polymerization catalysts.
Ligand Synthesis Workflow: Pyrazine-diimine Ligands
Caption: A general synthetic route for the preparation of pyrazine-diimine ligands.
Future Outlook and Conclusion
The comparative analysis of pyrazine-based ligands reveals a class of molecules with significant potential to advance the field of catalysis. Their unique electronic properties, particularly their enhanced π-acidity and the tunability afforded by the second nitrogen atom, have already led to the development of catalysts that outperform their pyridine-based counterparts in specific applications, such as CO2 hydrogenation.
While challenges remain, particularly in harnessing their full potential in areas like olefin polymerization, the ongoing research into the synthesis of novel pyrazine-based ligand architectures and the elucidation of their complex electronic structures promises to unlock new catalytic reactivities. For researchers, scientists, and drug development professionals, the message is clear: pyrazine-based ligands represent a valuable and, in many cases, superior alternative to traditional ligand systems, offering exciting opportunities for the development of more efficient and selective catalytic processes.
References
- Roşca, D. A., et al. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 3(2), 108-126.
- Das, S., et al. (2021). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. ChemistrySelect, 6(3), 433-441.
- Gibson, V. C., et al. (2006). Iron-Catalyzed Ethylene Polymerization: A New Class of Pyridine-Biss(imino)pyrazine Ligands. Organometallics, 25(21), 5068-5070.
- Sanchez Arana, D., et al. (2022). Synthesis and electronic structure of a series of first-row transition-metal pyrazine(diimine) complexes in two oxidation states.
- Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Bowman, A. C., et al. (2020). Bis(imino)pyrazine-Supported Iron Complexes: Ligand-Based Redox Chemistry, Dearomatization, and Reversible C–C Bond Formation. Inorganic Chemistry, 59(4), 2455-2467.
- Tanaka, R., et al. (2009). Catalytic Hydrogenation of Carbon Dioxide Using Ir(III)−Pincer Complexes. Journal of the American Chemical Society, 131(40), 14168-14169.
- An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. (2007). Green Chemistry, 9(10), 1055-1057.
- Billups, J. R., et al. (2020). Octahedral Iron Complexes of Pyrazine(diimine) Pincers: Ligand Electronic Effects and Protonation. Inorganic Chemistry, 59(20), 15093-15103.
- Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804-3805.
- Kantam, M. L., et al. (2009). Trifunctional N,N,O-Terdentate Amido/Pyridyl Carboxylate Pd(II) Complexes: Highly Active and Stable Phosphine-Free Catalysts for Heck and Room-Temperature Suzuki Reactions with High Turnover Numbers. The Journal of Organic Chemistry, 74(13), 4882-4885.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 2959.
- Cati, A., et al. (2004). The Design and Synthesis of Pyrazine Ligands Suitable for Molecular Weaving with Octahedral Metal Ions. McPherson College HORIZONS, Spring 2004.
-
Synthesis and reactions of Pyrazine. (2020). YouTube. Retrieved from [Link]
- Synthesis of pyrazine-diimine ligands. [Fictitious protocol based on general knowledge of organic synthesis].
- General procedure for the Synthesis of Thienylpyridazines 3a–e through Suzuki-Miyaura Cross Coupling. (2018). Molecules, 23(11), 2959.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
